1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-9-14(2)18-17(10-13)20(24,11-15(3)22)19(23)21(18)12-16-7-5-4-6-8-16/h4-10,24H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLUMCNOMHELKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3)(CC(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: Benzylamine, acetylacetone, and appropriate indole precursors.
Reaction Steps:
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., Lewis acids).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Halogenation or nitration at specific positions on the indole ring using halogenating or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride).
Catalysts: Lewis acids (e.g., AlCl3), transition metal catalysts (e.g., Pd/C).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and enzyme interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalating into DNA/RNA to affect gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Indol-2-One Derivatives
The structural uniqueness of the target compound lies in its combination of substituents. Below is a comparative analysis with similar indol-2-one derivatives:
Table 1: Key Structural Differences Among Indol-2-One Analogues
Biological Activity
1-benzyl-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is an indole derivative characterized by its complex structure, which includes a benzyl group, hydroxy group, and a 2-oxopropyl side chain. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties.
The molecular formula of the compound is with a molecular weight of approximately 323.39 g/mol. Its structure allows for various chemical reactions typical of indole derivatives, such as electrophilic substitutions and nucleophilic attacks due to the presence of functional groups like hydroxyl and carbonyl.
Biological Activity
Research indicates that indole derivatives, including this compound, have significant pharmacological properties. The specific biological activities attributed to this compound include:
1. Anti-inflammatory Effects
Studies on related indole compounds suggest that they can inhibit inflammatory pathways. The hydroxy group in the structure may enhance interactions with biological targets involved in inflammation.
2. Anticancer Properties
Indole derivatives have been explored for their anticancer potential. Similar compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
3. Neuroprotective Effects
The interaction of indole derivatives with neurotransmitter receptors indicates potential neuroprotective properties. This could be particularly relevant for neurological disorders.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Hydrogen Bonding: The hydroxy group may participate in hydrogen bonding with target proteins or enzymes.
- Receptor Binding: The compound may interact with various neurotransmitter systems, influencing signaling pathways associated with pain and inflammation.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxyindole | Methoxy group at position 5 | Antidepressant effects |
| Indoleacetic acid | Carboxylic acid substituent | Plant growth regulator |
| 5-Hydroxyindole | Hydroxy group at position 5 | Neurotransmitter activity |
What distinguishes this compound from these compounds is its unique substitution pattern and the proximity of both hydroxy and carbonyl functionalities on the indole ring system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
